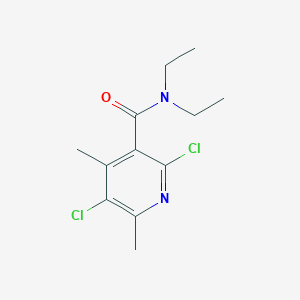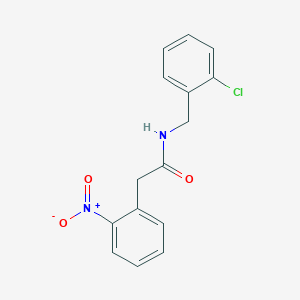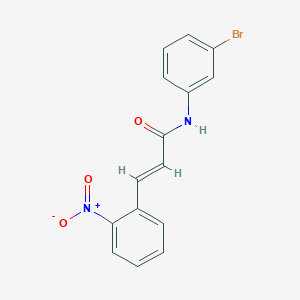
(2E)-N-(3-bromophenyl)-3-(2-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(3-bromophenyl)-3-(2-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a bromophenyl group and a nitrophenyl group attached to the prop-2-enamide backbone. Such compounds are often of interest in organic synthesis and medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-bromophenyl)-3-(2-nitrophenyl)prop-2-enamide can be achieved through various synthetic routes. One common method involves the condensation of 3-bromobenzaldehyde with 2-nitroacetophenone in the presence of a base to form the corresponding chalcone intermediate. This intermediate can then be reacted with an amine to form the desired enamide.
Reaction Conditions:
-
Condensation Reaction:
Reagents: 3-bromobenzaldehyde, 2-nitroacetophenone, base (e.g., NaOH or KOH)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Time: Several hours to overnight
-
Amidation Reaction:
Reagents: Chalcone intermediate, amine (e.g., aniline)
Solvent: Toluene or dichloromethane
Time: Several hours
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(3-bromophenyl)-3-(2-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Reduction: The double bond in the enamide can be hydrogenated to form the corresponding amide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
-
Oxidation:
Reagents: Hydrogen gas, palladium catalyst, sodium dithionite
Conditions: Room temperature to elevated temperature, atmospheric pressure to high pressure
-
Reduction:
Reagents: Hydrogen gas, palladium catalyst
-
Substitution:
Reagents: Nucleophiles (e.g., thiols, amines)
Conditions: Room temperature to elevated temperature, solvent (e.g., ethanol, DMF)
Major Products Formed
Oxidation: Formation of the corresponding amino derivative.
Reduction: Formation of the corresponding amide.
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of (2E)-N-(3-bromophenyl)-3-(2-nitrophenyl)prop-2-enamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The bromophenyl and nitrophenyl groups could contribute to binding affinity and specificity towards the target.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(3-chlorophenyl)-3-(2-nitrophenyl)prop-2-enamide: Similar structure with a chlorine atom instead of bromine.
(2E)-N-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enamide: Similar structure with a fluorine atom instead of bromine.
(2E)-N-(3-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (2E)-N-(3-bromophenyl)-3-(2-nitrophenyl)prop-2-enamide may impart unique reactivity and biological activity compared to its analogs. Bromine atoms can participate in halogen bonding and influence the compound’s electronic properties, potentially leading to different interactions with biological targets.
Properties
IUPAC Name |
(E)-N-(3-bromophenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3/c16-12-5-3-6-13(10-12)17-15(19)9-8-11-4-1-2-7-14(11)18(20)21/h1-10H,(H,17,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZBFZLUJYPVDN-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC(=CC=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC(=CC=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B5719728.png)
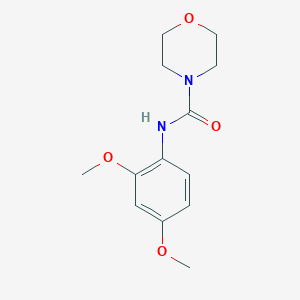
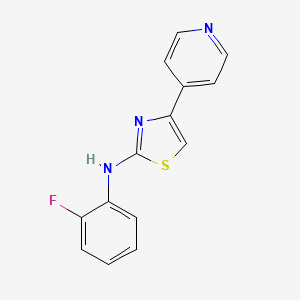
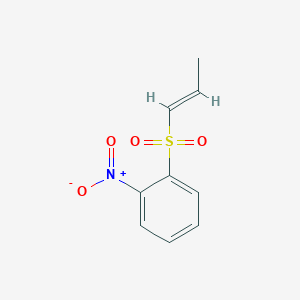
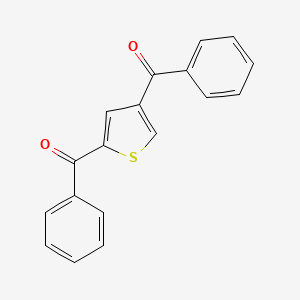
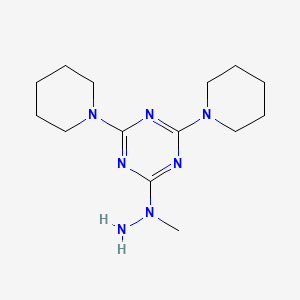
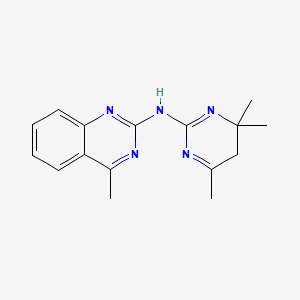
![N-{4-[(anilinocarbonothioyl)amino]phenyl}propanamide](/img/structure/B5719759.png)
![N'-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5719766.png)
![N-(2-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5719782.png)
![ETHYL ({3-CARBAMOYL-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}CARBAMOYL)FORMATE](/img/structure/B5719783.png)
![N'-[(E)-(2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)METHYLIDENE]-2-(4-METHYL-2-NITROPHENOXY)ACETOHYDRAZIDE](/img/structure/B5719788.png)
